2-(Benzylsulfanyl)cyclohexan-1-one
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Overview
Description
2-(Benzylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₆OS and a molecular weight of 220.33 g/mol . It is characterized by a cyclohexanone core with a benzylsulfanyl substituent at the second position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with benzyl mercaptan under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the benzyl mercaptan, followed by nucleophilic substitution on the cyclohexanone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Secondary alcohol
Substitution: Various substituted cyclohexanone derivatives
Scientific Research Applications
2-(Benzylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: An unsaturated ketone with high reactivity, often used in organic synthesis.
Xylariaone: A cyclohexanone derivative isolated from fungal strains, with potential biological activities.
Uniqueness
2-(Benzylsulfanyl)cyclohexan-1-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other cyclohexanone derivatives and makes it valuable for specific research applications .
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-benzylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
InChI Key |
FPGVAVDBHMWALA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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